molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No. B051390
CAS RN: 82420-34-6
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives typically involves multistep reactions starting from simpler aromatic compounds. For instance, 1,4-Bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene through a series of reactions including nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) showing the complexity and steps involved in synthesizing such brominated nitro compounds (Song Yan-min, 2007).

Molecular Structure Analysis

The structure of bromo-nitrobenzene compounds has been analyzed through various techniques like X-Ray diffraction, showing interactions such as Br···Br, C–H···Br, and C–Br···π which are essential for understanding the chemical behavior and reactivity of these compounds (P. Jones, P. Kuś, I. Dix, 2012).

Chemical Reactions and Properties

Bromo-nitrobenzene derivatives are involved in radical anionic reactions and can show different reactivity based on the solvent environment. For example, the radical anions of 1-bromo-4-nitrobenzene demonstrate increased reactivity in ionic liquids compared to traditional solvents, which could influence their behavior in synthetic applications (S. Ernst et al., 2013).

Scientific Research Applications

  • Synthesis of Medicinal Compounds:

    • It serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
  • Development of Analytical Methods:

    • Methods for determining potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene in pharmaceutical compounds like rizatriptan benzoate, have been developed using techniques such as GC–MS and LC–MS (N. Raman et al., 2017).
  • Material Science and Polymer Research:

    • In the field of polymer solar cells, 1-Bromo-4-Nitrobenzene was used to improve electron transfer processes, enhancing the efficiency of these cells (G. Fu et al., 2015).
  • Electrochemical Studies:

    • The compound's behavior as a radical anion in room temperature ionic liquids has been explored. This research suggests that the ionic solvent can promote the reactivity of the radical anion, potentially leading to new applications in electrochemistry (S. Ernst et al., 2013).
  • Chemical Synthesis Methods:

    • It has been used as a reagent in the synthesis of various organic compounds, including quinolines and phenanthridines, via palladium-mediated Ullmann cross-coupling reactions (M. Banwell et al., 2004).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For example, brominated compounds can be hazardous and require appropriate safety precautions during handling .

Future Directions

The field of brominated compounds is continuously evolving with new synthetic methods and applications being developed. For example, there is ongoing research into the use of brominated compounds in organic synthesis .

properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJBMQFFQYDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509230
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(bromomethyl)-2-nitrobenzene

CAS RN

82420-34-6
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WE Conrad, KX Rodriguez, HH Nguyen… - Organic …, 2012 - ACS Publications
A one-pot–three-step method has been developed for the conversion of oxazolino-2H-indazoles into triazolotriazepinoindazolones with three points of diversity. Step one of this process …
Number of citations: 39 pubs.acs.org
NS Kuzmina, VF Otvagin, AA Maleev… - … of Photochemistry and …, 2022 - Elsevier
Anticancer photodynamic therapy (PDT) in recent years has gained attention among therapists due to its low systemic toxicity and non-invasive nature. Today, one of the big trends in …
Number of citations: 6 www.sciencedirect.com
RM Rzasa, MR Kaller, G Liu, E Magal… - Bioorganic & medicinal …, 2007 - Elsevier
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that plays a critical role in the early development of the nervous system. Deregulation of CDK5 is believed to contribute …
Number of citations: 54 www.sciencedirect.com
WE Conrad - 2012 - search.proquest.com
The Davis–Beirut reaction, which was developed in our laboratory, provides access to a variety of 3-alkoxy-2H-indazoles. A unique aspect of these heterocycles is their ability to be …
Number of citations: 0 search.proquest.com

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